molecular formula C7H6F3NO2 B15134460 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone hydrate

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone hydrate

Katalognummer: B15134460
Molekulargewicht: 193.12 g/mol
InChI-Schlüssel: IZGZVULVJAMILC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone hydrate is a chemical compound with the molecular formula C7H4F3NO. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone hydrate typically involves the reaction of pyridine with trifluoroacetic anhydride in the presence of a solvent such as methylene chloride. The reaction is carried out at room temperature, and the product is purified through distillation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the production of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted acids, alcohols, and other derivatives, depending on the specific reaction pathway .

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone hydrate is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone hydrate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its reactivity, allowing it to participate in various chemical reactions. The pyridine ring can interact with biological molecules, potentially affecting biochemical pathways .

Eigenschaften

Molekularformel

C7H6F3NO2

Molekulargewicht

193.12 g/mol

IUPAC-Name

2,2,2-trifluoro-1-pyridin-4-ylethanone;hydrate

InChI

InChI=1S/C7H4F3NO.H2O/c8-7(9,10)6(12)5-1-3-11-4-2-5;/h1-4H;1H2

InChI-Schlüssel

IZGZVULVJAMILC-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C(=O)C(F)(F)F.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.